molecular formula C12H16N4 B153570 3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine CAS No. 136469-91-5

3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine

Cat. No. B153570
CAS RN: 136469-91-5
M. Wt: 216.28 g/mol
InChI Key: SVVCMJGGHPTQIV-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine, also known as IP3, is a chemical compound that has been extensively studied in the field of scientific research. It is a small molecule that has shown promising results in various applications, including drug discovery and biochemical research.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine is not fully understood, but it is believed to act as an inhibitor of various enzymes, including protein kinase C and phosphodiesterase. It has also been shown to have potential as a modulator of calcium channels, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of calcium channels. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine. One potential area of research is the development of this compound-based therapeutics for the treatment of various diseases, including cancer and cardiovascular diseases. Another area of research is the investigation of the potential side effects and toxicity of this compound, which may help to determine its safety and suitability for use in clinical trials. Additionally, further studies on the mechanism of action of this compound may help to elucidate its potential therapeutic effects and identify new targets for drug discovery.

Synthesis Methods

3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine can be synthesized using a variety of methods, including the reaction of 3-(1H-imidazol-1-yl)propan-1-amine with pyridine-3-carboxaldehyde in the presence of a catalyst. Another method involves the reaction of 3-(1H-imidazol-1-yl)propan-1-amine with 3-chloromethylpyridine in the presence of a base. Both methods have been reported to yield high purity this compound.

Scientific Research Applications

3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine has been extensively studied in the field of scientific research due to its potential applications in drug discovery and biochemical research. It has been shown to have inhibitory effects on various enzymes, including protein kinase C and phosphodiesterase. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and cardiovascular diseases.

properties

IUPAC Name

3-imidazol-1-yl-N-(pyridin-3-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-3-12(9-13-4-1)10-14-5-2-7-16-8-6-15-11-16/h1,3-4,6,8-9,11,14H,2,5,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVCMJGGHPTQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577472
Record name 3-(1H-Imidazol-1-yl)-N-[(pyridin-3-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136469-91-5
Record name N-[3-(1H-Imidazol-1-yl)propyl]-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136469-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Imidazol-1-yl)-N-[(pyridin-3-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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